molecular formula C20H18N2O6S B2795181 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide CAS No. 2320533-58-0

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide

Cat. No.: B2795181
CAS No.: 2320533-58-0
M. Wt: 414.43
InChI Key: ZRAYIZNHMXRZCK-UHFFFAOYSA-N
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Description

N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a complex organic compound that features a benzodioxin ring, a thiophene-furan moiety, and an oxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the benzodioxin ring system, followed by the introduction of the thiophene-furan moiety, and finally the formation of the oxamide linkage. Common reaction conditions might include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxamides, benzodioxins, and thiophene-furan derivatives. Examples could be:

  • N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl oxamide
  • 2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl oxamide
  • Benzodioxin-6-yl thiophene-furan derivatives

Uniqueness

The uniqueness of N’-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide lies in its combination of structural motifs, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-13(14-5-6-16(28-14)18-2-1-9-29-18)11-21-19(24)20(25)22-12-3-4-15-17(10-12)27-8-7-26-15/h1-6,9-10,13,23H,7-8,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAYIZNHMXRZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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